1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid
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Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.401. The purity is usually 95%.
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Scientific Research Applications
Enzyme-activated Surfactants for Carbon Nanotubes
N-Fluorenyl-9-methoxycarbonyl-protected amino acids have been utilized as surfactants for carbon nanotubes (CNTs). These surfactants facilitate the creation of homogeneous aqueous nanotube dispersions on-demand under both constant and physiological conditions, demonstrating a novel approach for the dispersion of CNTs using enzymatically activated mechanisms (Cousins et al., 2009).
Protection of Hydroxy-groups in Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is instrumental in protecting hydroxy-groups during synthesis, compatible with a range of acid- and base-labile protecting groups. Its removal is efficiently achieved by triethylamine in dry pyridine, demonstrating the Fmoc group's utility in complex organic synthesis processes (Gioeli & Chattopadhyaya, 1982).
Reversible Amide Bond Protection
N,O-Bis-Fmoc derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids have shown value in peptide synthesis by inhibiting interchain association during solid phase peptide synthesis. This reversible protection of the amide bond facilitates the synthesis of peptides with difficult sequences (Johnson et al., 1993).
Chemical Reactivity and Intramolecular Interactions
Studies have explored the chemical consequences of intramolecular interactions between a sulphur atom and a methoxycarbonyl group in fluorene systems. Such interactions have been shown to significantly affect chemical reactivity, offering insights into the behavior of complex organic molecules (Nakanishi et al., 1986).
Fluorophore Development for Biomedical Analysis
The development of novel fluorophores, such as 6-methoxy-4-quinolone (6-MOQ), with strong fluorescence across a wide pH range in aqueous media, has been documented. These fluorophores, stable against light and heat, are significant for biomedical analysis, highlighting the versatility of fluorinated fluorenyl compounds in research applications (Hirano et al., 2004).
properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-21(19(24)25)10-13(23)11-22(21)20(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18,23H,10-12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKXCJGRXYRWBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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